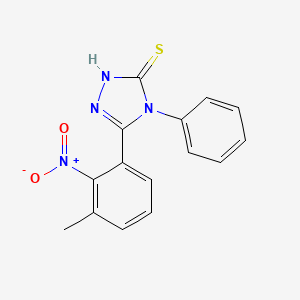

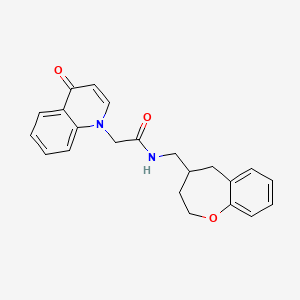

![molecular formula C12H16N2O4 B5649728 二甲基[1,3-苯亚甲基双(亚甲基)]双氨基甲酸酯](/img/structure/B5649728.png)

二甲基[1,3-苯亚甲基双(亚甲基)]双氨基甲酸酯

描述

Synthesis Analysis

The synthesis of dimethyl [1,3-phenylenebis(methylene)]biscarbamate and related compounds involves several steps, including the formation of dimethyldithiocarbamate units linked to an alkylene group. The synthetic routes are characterized by their ability to incorporate various substituents, enhancing the compound's chemical diversity and potential applications. Specific methodologies leverage palladium-catalyzed reactions, highlighting the role of catalysts in achieving high regioselectivity and yield (Zhao Zhan, 2003; A. A. Núñez Magro et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using X-ray crystallography, revealing crucial details about their conformation and the spatial arrangement of substituent groups. Studies show that the dihedral angles between different parts of the molecule significantly affect its overall shape and properties. For instance, the arrangement of the dithiocarbamate units and the alkylene bridge influences the compound's reactivity and potential for forming complex structures (Zhao Zhan, 2003).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including methoxycarbonylation and hydroxycarbonylation, leading to the formation of esters and carboxylic acids. The reactions are notable for their selectivity and the ability to proceed under mild conditions, demonstrating the compounds' versatility as intermediates in organic synthesis (A. A. Núñez Magro et al., 2010).

Physical Properties Analysis

The physical properties, such as crystallinity and thermal stability, are influenced by the molecular structure. Modifications in the substituents or the molecular backbone can lead to significant changes in these properties, affecting the compound's suitability for various applications. For example, the introduction of silicon or germanium atoms into the structure has been shown to alter the thermal properties of the resulting polymers (C. Terraza et al., 2004).

Chemical Properties Analysis

The chemical behavior of dimethyl [1,3-phenylenebis(methylene)]biscarbamate derivatives encompasses a broad spectrum of reactivities, from participating in cycloaddition reactions to serving as ligands in complexation processes. These properties are pivotal for the synthesis of novel materials and for applications in catalysis and environmental remediation (Haijun Li et al., 2009).

科学研究应用

催化应用

- 锌配合物催化: Dalle 等人(2013)研究了类似化合物与锌的络合,显示出在催化应用中的潜力。他们研究了锌配合物在催化中的功能研究,证明了作为催化剂的能力。这表明二甲基[1,3-苯亚甲基双(亚甲基)]双氨基甲酸酯由于其结构相似性,也可能在催化中具有潜在应用 (Dalle 等人,2013).

药物化学

- 抗白血病活性: Anderson 和 Halat(1979)探索了类似化合物的衍生物的抗白血病活性。他们发现对小鼠的 P388 淋巴细胞白血病有显著活性。这表明结构相关的化合物(如二甲基[1,3-苯亚甲基双(亚甲基)]双氨基甲酸酯)在药物化学中具有潜力,特别是在癌症研究中 (Anderson & Halat,1979).

毒理学研究

- 急性毒性研究: Hashimoto 等人(1972)对相关的化合物硫菌灵甲基杀菌剂(具有结构相似性)进行的研究表明,在各种动物物种中急性毒性低。这表明二甲基[1,3-苯亚甲基双(亚甲基)]双氨基甲酸酯也可能具有较低的急性毒性,这与环境和安全评估相关 (Hashimoto 等人,1972).

化学合成和材料科学

- 被忽视的化合物的形成: Abdulmalic 等人(2013)对涉及类似化学结构的反应中被忽视的化合物的形成进行了研究。这项研究突出了复杂的化学反应以及二甲基[1,3-苯亚甲基双(亚甲基)]双氨基甲酸酯在先进化学合成和材料科学中的潜在应用 (Abdulmalic 等人,2013).

金属有机配合物

- 金属有机系统构建: Dai 等人(2009)探索了在构建金属有机系统中使用类似化合物。他们设计并合成了柔性的二羧酸配体,表明二甲基[1,3-苯亚甲基双(亚甲基)]双氨基甲酸酯可以在新型金属有机骨架和配合物的开发中发挥作用 (Dai 等人,2009).

聚合物科学

- 聚合物合成: Vretik 和 Ritter(2003)对涉及类似化合物的热 1,3-偶极环加成进行的研究突出了在聚合物合成中的潜在应用。这表明二甲基[1,3-苯亚甲基双(亚甲基)]双氨基甲酸酯可能有助于开发具有独特性能的新聚合物 (Vretik & Ritter,2003).

属性

IUPAC Name |

methyl N-[[3-[(methoxycarbonylamino)methyl]phenyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-17-11(15)13-7-9-4-3-5-10(6-9)8-14-12(16)18-2/h3-6H,7-8H2,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMNNWYZZZUVQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1=CC(=CC=C1)CNC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[(methoxycarbonyl)amino]methyl}benzylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclohexyl-6-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5649650.png)

![2-(3-methylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5649653.png)

![3-ethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5649675.png)

![3-hydroxy-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B5649688.png)

![1-(2,5-dimethyl-3-furoyl)-4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidine](/img/structure/B5649696.png)

![2-[1-(2-fluorophenyl)-5-(2-methoxypyridin-4-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5649704.png)

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(tetrahydro-2H-pyran-4-yl)piperidine](/img/structure/B5649718.png)

![N-(4-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5649721.png)

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5649736.png)